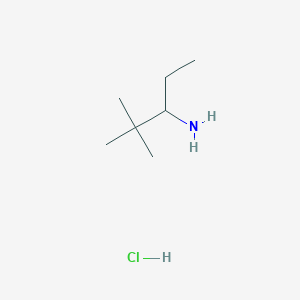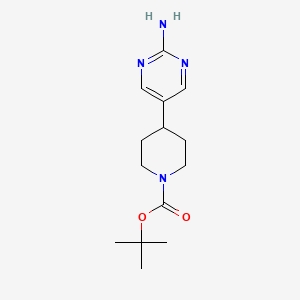![molecular formula C10H20N4 B11734553 [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11734553.png)
[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a dimethylaminoethyl group and an ethyl-pyrazolylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, reduction reactions produce amines, and substitution reactions result in the formation of new substituted derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and can be utilized in various organic transformations .
Biology
Its structural features make it a suitable candidate for the development of bioactive molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of drugs targeting specific biological pathways .
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for the production of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine: Similar in structure but with different substituents on the pyrazole ring.
1-[(dimethylamino)methyl]cyclopropylmethanol: Contains a cyclopropyl group instead of a pyrazole ring.
2-(dimethylamino)ethoxy ethanol: Features an ethoxy group instead of a pyrazole ring.
Uniqueness
The uniqueness of [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H20N4 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
N-[(1-ethylpyrazol-3-yl)methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H20N4/c1-4-14-7-5-10(12-14)9-11-6-8-13(2)3/h5,7,11H,4,6,8-9H2,1-3H3 |
Clé InChI |
UXFSQLXETSNVLV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)CNCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734470.png)
![[3-(dimethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734488.png)

![4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734494.png)

![4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11734525.png)
![1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734526.png)
![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B11734527.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734535.png)
![butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734536.png)
![(2E)-2-[(carbamoylamino)imino]acetic acid](/img/structure/B11734541.png)
![1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11734546.png)
![(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid](/img/structure/B11734558.png)
